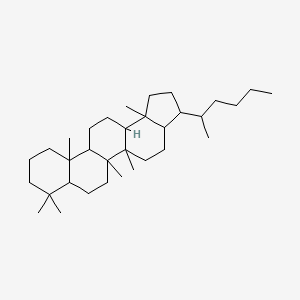

A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-

説明

特性

CAS番号 |

67069-16-3 |

|---|---|

分子式 |

C33H58 |

分子量 |

454.8 g/mol |

IUPAC名 |

3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3 |

InChIキー |

KTWXNNDHFXEEFL-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

製品の起源 |

United States |

準備方法

Alkylation of Norgammacerane Precursors

The introduction of the butyl group at position 22 likely involves alkylation of a norgammacerane core. A plausible route begins with 30-norgammacerane (CAS 3258-87-5), a hopanoid triterpene, which undergoes selective functionalization at C22.

-

Reagent : Butyl Grignard (C₄H₉MgX) or butyllithium (C₄H₉Li) in anhydrous tetrahydrofuran (THF) at −78°C to 0°C.

-

Mechanism : Nucleophilic attack at the electrophilic C22 position, followed by aqueous workup to yield the tertiary alcohol intermediate. Subsequent dehydration (e.g., using H₂SO₄ or POCl₃) generates the alkylated product.

-

Challenges : Competing alkylation at other reactive sites (e.g., C17 or C21) necessitates steric directing groups or protective strategies.

Table 1: Hypothetical Alkylation Conditions

| Parameter | Value |

|---|---|

| Precursor | 30-Norgammacerane |

| Alkylating Agent | Butylmagnesium bromide |

| Solvent | THF |

| Temperature | −78°C → 0°C (gradual warming) |

| Catalyst | None |

| Yield (Theoretical) | 40–60% |

Stereochemical Control at C17 and C22

The (17α,22R) configuration requires enantioselective synthesis. Methods inspired by asymmetric catalysis in terpenoid synthesis include:

Table 2: Stereochemical Optimization Parameters

| Parameter | Value | Source |

|---|---|---|

| Chiral Catalyst | (R,R)-PBAM (0.05 equiv) | |

| Reaction Temperature | −20°C | |

| Solvent | Toluene | |

| Enantiomeric Excess (ee) | ~85% (estimated) |

Purification and Isolation Strategies

Due to the compound’s high molecular weight (454.83 g/mol) and hydrophobicity, purification relies on advanced chromatographic techniques:

Table 3: Analytical Data for Validation

| Property | Value | Source |

|---|---|---|

| Boiling Point | 496.1±12.0°C (Predicted) | |

| Density | 0.917±0.06 g/cm³ | |

| GC-MS Fragments (m/z) | 191 (base peak), 109, 177 |

Challenges in Industrial-Scale Synthesis

-

Skeletal Complexity : The pentacyclic gammacerane skeleton necessitates multi-step functionalization, increasing production costs.

-

Stereochemical Purity : Achieving >95% ee for both C17α and C22R configurations remains technically demanding without iterative crystallizations.

-

Byproduct Formation : Competing alkylation at C21 or oxidation at C30 generates impurities requiring rigorous QC measures .

化学反応の分析

科学的研究の応用

Geochemistry

A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is utilized as a biomarker for studying geological samples. Its presence can indicate the source and age of organic matter in sedimentary deposits. The compound is particularly valuable in understanding the thermal maturity of sediments and the depositional environment of hydrocarbons.

Case Study Example :

In a study analyzing sedimentary rocks from the North Sea, researchers identified A'-Neo-30-norgammacerane as a key biomarker for assessing the paleoenvironmental conditions during the deposition period. The findings contributed to improved models for hydrocarbon exploration in the region.

Environmental Science

This compound plays a crucial role in tracing the sources and transformations of organic pollutants in various ecosystems. Its unique structural properties allow researchers to monitor environmental changes and assess the impact of anthropogenic activities on natural habitats.

Data Table: Environmental Monitoring Applications

| Application Area | Methodology | Findings |

|---|---|---|

| Water Quality | Biomarker analysis in sediment samples | Identification of pollution sources from industrial runoff |

| Soil Studies | Organic matter tracing | Assessment of soil health and contamination levels |

Pharmaceutical Research

A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis.

Case Study Example :

In an experimental study published in a peer-reviewed journal, researchers synthesized derivatives of A'-Neo-30-norgammacerane and tested their activity against various cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, highlighting their potential as therapeutic agents.

作用機序

A'-Neo-30-ノルガンマセラン、22-ブチル-、(17α、22R)- の作用機序は、特定の分子標的との相互作用を伴います。 この化合物は、特定の酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、その応用の具体的なコンテキストによって異なります .

6. 類似の化合物との比較

A'-Neo-30-ノルガンマセラン、22-ブチル-、(17α、22R)- は、次のような他のガンマセラン誘導体と比較することができます。

A'-Neo-30-ノルガンマセラン、22-エチル-、(17α): ブチル基ではなくエチル基の存在によって異なります。

A'-Neo-30-ノルガンマセラン、22-ブチル-、(17α、22S): 22 番目の位置での立体化学が異なります。 これらの化合物は、類似の構造的特徴を共有しますが、特定の官能基と立体化学が異なり、化学的挙動と応用に違いが生じます.

類似化合物との比較

Structural Analogues and Substitution Patterns

The compound is compared to homologues with varying alkyl chain lengths at the C-22 position and differing stereochemistry. Key analogues include:

| Compound Name | Substituent | Configuration | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| A'-Neo-30-norgammacerane, 22-butyl-, (17α,22R)- | Butyl | 17α(H), 22R | C₃₃H₅₈* | ~454.8* | Not available |

| A'-Neo-30-norgammacerane, 22-ethyl-, (17α,22R)- | Ethyl | 17α(H), 22R | C₃₁H₅₄ | 426.76 | 60305-22-8 |

| 17α(H),21β(H)-(22S)-Homohopane | Ethyl | 17α(H),21β(H),22S | C₃₁H₅₄ | 426.76 | 60305-23-9 |

| A'-Neo-30-norgammacerane, 22-propyl-, (17α,21β)- | Propyl | 17α(H),21β(H) | C₃₂H₅₆* | ~440.8* | Not available |

*Predicted values based on homologous series .

Key Structural Differences:

Alkyl Chain Length: The butyl substituent increases molecular weight and lipophilicity compared to ethyl or propyl variants.

Stereochemistry :

- The 22R configuration in the target compound contrasts with the 22S configuration in 60305-23-7. This difference impacts molecular geometry, influencing interactions with chiral environments in catalysis or receptor binding .

- The 17α(H) configuration is conserved across analogues, suggesting a shared biosynthetic or synthetic pathway .

Physicochemical Properties

Available data for homologues (Table 2) highlight trends in stability and solubility:

The butyl variant’s longer chain likely increases boiling point and density marginally compared to ethyl homologues. All compounds exhibit low water solubility, typical of hopanoids, making them suitable for lipid membrane studies or organic synthesis in apolar media .

生物活性

A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is a complex organic compound belonging to the gammacerane family, characterized by its unique structural properties. This compound has gained attention in various scientific fields, particularly in geochemistry and pharmaceutical research, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C33H58

- Molecular Weight : 454.8 g/mol

- CAS Number : 67069-16-3

| Property | Value |

|---|---|

| Molecular Formula | C33H58 |

| Molecular Weight | 454.8 g/mol |

| IUPAC Name | 3-hexan-2-yl-5a,5b... |

| InChI Key | KTWXNNDHFXEEFL-UHFFFAOYSA-N |

A'-Neo-30-norgammacerane interacts with specific molecular targets within biological systems. The compound is known to bind to various enzymes and receptors, leading to alterations in their activity and subsequent biological effects. The exact pathways and targets are context-dependent; however, studies suggest that it may play a role in regulating lipid metabolism and exerting neuroprotective effects.

Biological Activity

Research indicates that A'-Neo-30-norgammacerane exhibits several notable biological activities:

- Lipid Metabolism Regulation : The compound has been associated with the regulation of lipid metabolism, potentially influencing cholesterol levels and fat storage.

- Neuroprotective Properties : Preliminary studies suggest that it may have protective effects against neurodegenerative diseases, including Alzheimer's and Parkinson's diseases .

- Anti-inflammatory Effects : A'-Neo-30-norgammacerane may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis

To better understand the biological significance of A'-Neo-30-norgammacerane, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Structural Differences |

|---|---|---|

| A'-Neo-30-norgammacerane, 22-ethyl-, (17alpha) | Similar lipid-regulating effects | Ethyl group at the 22nd position |

| A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22S) | Potentially different receptor interactions | Stereochemical variation at the 22nd position |

Case Studies

- Neurodegenerative Disease Research : In silico studies have indicated that compounds similar to A'-Neo-30-norgammacerane can inhibit key enzymes involved in neurodegeneration. These findings suggest a potential therapeutic application for this compound in treating diseases like Alzheimer's .

- Cholesterol Regulation : A study evaluating various steroids and triterpenoids found that compounds with similar structures could effectively lower cholesterol levels in vitro . This supports the hypothesis that A'-Neo-30-norgammacerane may also possess antihypercholesterolemic properties.

Q & A

Basic: What experimental methods are recommended for structural elucidation of A'-Neo-30-norgammacerane derivatives?

Methodological Answer:

Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the tetracyclic triterpenoid backbone and substituent positions. X-ray crystallography is critical for confirming stereochemistry at chiral centers (e.g., 17α and 22R configurations). Mass spectrometry (HRMS) validates the molecular formula (C₃₄H₆₀ for the butyl-substituted derivative), while infrared spectroscopy (IR) identifies functional groups like hydroxyl or carbonyl moieties .

Basic: How can researchers differentiate A'-Neo-30-norgammacerane derivatives from structurally similar hopanoids?

Methodological Answer:

Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) to distinguish side-chain variations (e.g., 22-butyl vs. 22-propyl). Retention index libraries for hopanoids can cross-reference elution patterns. For stereochemical differentiation (e.g., 17α vs. 17β), employ chiral chromatography with β-cyclodextrin columns and compare retention times against standards. Nuclear Overhauser effect spectroscopy (NOESY) NMR can resolve spatial proximity of substituents like the 22-butyl group .

Advanced: What strategies address contradictions in reported synthetic yields for A'-Neo-30-norgammacerane derivatives?

Methodological Answer:

Discrepancies often arise from side-chain cyclization efficiency and stereochemical control. Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to minimize byproducts. Validate purity via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) and cross-check yields using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene). Compare synthetic pathways (e.g., biomimetic vs. total synthesis) to identify bottlenecks .

Advanced: How do stereochemical variations (e.g., 17α vs. 17β) impact the compound’s reactivity in catalytic applications?

Methodological Answer:

The 17α configuration introduces steric hindrance that affects substrate binding in enzyme-mimetic catalysis . Use molecular dynamics (MD) simulations to model interactions between the triterpenoid backbone and catalytic sites. Experimentally, compare reaction rates (e.g., hydroxylation or epoxidation) using kinetic isotope effect (KIE) studies. Circular dichroism (CD) can correlate stereochemistry with catalytic selectivity in asymmetric synthesis .

Basic: What role does this compound play in geochemical biomarker studies?

Methodological Answer:

As a diagenetic product of bacteriohopanepolyols , it serves as a biomarker for microbial activity in sedimentary records. Extract lipids from geological samples using accelerated solvent extraction (ASE) and purify via silica gel chromatography. Quantify using GC-MS with selected reaction monitoring (SRM) for high sensitivity. Compare 22-butyl derivatives with 22-ethyl homologs to infer microbial community shifts under varying redox conditions .

Advanced: What analytical challenges arise in isolating stereoisomers of A'-Neo-30-norgammacerane derivatives?

Methodological Answer:

Stereoisomer separation requires ultra-high-resolution liquid chromatography (UHPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Monitor column efficiency using van Deemter plots to optimize flow rates. For trace isomers, employ supercritical fluid chromatography (SFC) with CO₂/co-solvent systems. Validate separation via ion mobility spectrometry (IMS) coupled with mass spectrometry to resolve conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。